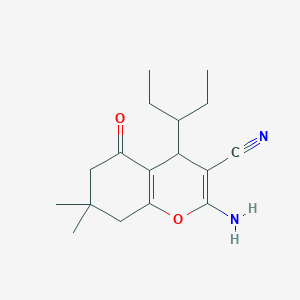
Ethyl 2,2-dimethyl-6-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-dimethyl-6-oxoheptanoate is represented by the InChI code:1S/C11H20O3/c1-5-14-10(13)11(3,4)8-6-7-9(2)12/h5-8H2,1-4H3 . This compound has a molecular weight of 200.28 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I consulted .Aplicaciones Científicas De Investigación
Synthetic Applications and Reactivity
Synthesis of Statin Precursors
Ethyl 2,2-dimethyl-6-oxoheptanoate's structural analogs have been employed in the synthesis of statin precursors. For instance, ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a key intermediate in statin synthesis, has been prepared through strategies involving the elongation of carbon chains and stereoselective hydrogenation, highlighting the importance of such compounds in pharmaceutical synthesis (Tararov, König, & Börner, 2006).
Organophosphorus Chemistry
In the realm of organophosphorus compounds, derivatives similar to this compound have been used to generate 3H-1,2-dithiole-3-thiones, showcasing their versatility in synthesizing sulfur-containing heterocycles, which are valuable in various chemical industries (Pedersen & Lawesson, 1974).
Biogenetic-Inspired Synthesis
The structural motifs related to this compound serve as inspirations for the synthesis of complex natural products, including dimeric epipolythiodiketopiperazine (ETP) alkaloids. These efforts not only advance synthetic methodologies but also provide insights into potential pharmacological applications of such compounds (Kim & Movassaghi, 2015).
Photosensitized Oxidative Reactions
Compounds structurally related to this compound have been studied for their behavior in photosensitized oxidative reactions. These studies explore the formation of various photooxidation products, contributing to our understanding of how these compounds react under specific conditions, which is crucial for their application in synthesis and degradation studies (Chen, Shu, & Ho, 1996).
Stereoselective Synthesis
The methodology for the stereoselective synthesis of compounds with core structures similar to this compound highlights the strategic use of specific intermediates to achieve desired stereochemistry. Such strategies are fundamental in the development of agrochemicals and pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry (Nakada et al., 1979).
Mecanismo De Acción
The mechanism of action for Ethyl 2,2-dimethyl-6-oxoheptanoate is not explicitly mentioned in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is often specific to the context of pharmaceuticals or bioactive compounds .
Safety and Hazards
The safety information available indicates that Ethyl 2,2-dimethyl-6-oxoheptanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
ethyl 2,2-dimethyl-6-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-14-10(13)11(3,4)8-6-7-9(2)12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBRSWXMVOLWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)


![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)
![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)
![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)


